molecular formula C7H14OS B3274610 S-Methyl 4-methylpentanethioate CAS No. 61122-71-2

S-Methyl 4-methylpentanethioate

Cat. No. B3274610
CAS RN: 61122-71-2
M. Wt: 146.25 g/mol
InChI Key: JOCKEOCKSBOIQA-UHFFFAOYSA-N
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Description

“S-Methyl 4-methylpentanethioate” is a flavoring agent . It has a savory flavor profile and a fermented type odor with a tropical type flavor .


Molecular Structure Analysis

The molecular formula of “S-Methyl 4-methylpentanethioate” is C7H14OS . Its molecular weight is 146.25 . More detailed structural information can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

“S-Methyl 4-methylpentanethioate” is a colorless to pale yellow liquid . It’s soluble in oil and alcohol . Its boiling point is 110-112°C at 20 mm Hg . The refractive index is 1.472-1.478, and the specific gravity is 0.832-0.837 .

Scientific Research Applications

Extraction and Separation Studies

S-Methyl 4-methylpentanethioate, a compound related to 4-methylpentan-2-ol, has been explored in the extraction and separation of metal ions. Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, highlighting its potential in separation chemistry (Gawali & Shinde, 1974).

Chemical Communication in Insects

Research has shown that similar compounds, like 3-ethyl-4-methylpentanol, play a crucial role in the mating behavior of certain insect species, such as the slave-making ant Polyergus rufescens. Castracani et al. (2008) identified this compound as a critical component of the queen sex pheromone (Castracani et al., 2008).

Catalytic Properties in Chemical Reactions

The acid-base properties of certain oxides in catalysis have been studied by Cutrufello et al. (2002), who investigated these properties in the transformation of compounds like 4-methylpentan-2-ol. This study reveals insights into the behavior of similar compounds under catalytic conditions (Cutrufello et al., 2002).

Role in Wine Aroma

A derivative of 4-methylpentan-2-ol, namely 4-S-glutathionyl-4-methylpentan-2-one, was identified in Sauvignon Blanc juice by Fedrizzi et al. (2009), indicating its potential contribution to wine aroma (Fedrizzi et al., 2009).

Synthesis of Deuterated Precursors for Aroma Study

Roland et al. (2010) synthesized labeled S-3-(hexan-1-ol)-glutathione and S-4-(4-methylpentan-2-one)-glutathione, providing insights into the biogenesis of aromatic thiols in wine, a process likely relevant to similar compounds (Roland et al., 2010).

Exploration in Molecular Chemistry

The synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a compound structurally related to S-Methyl 4-methylpentanethioate, was explored by Dinesh et al. (2010). This study contributes to the understanding of similar molecules in molecular chemistry (Dinesh et al., 2010).

Safety and Hazards

“S-Methyl 4-methylpentanethioate” has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . It’s classified as Flam. Liq. 3, indicating it’s a flammable liquid . The hazard statement code is H226 .

properties

IUPAC Name

S-methyl 4-methylpentanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCKEOCKSBOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210008
Record name S-Methyl 4-methylpentanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name S-Methyl 4-methylpentanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 to 112.00 °C. @ 20.00 mm Hg
Details The Good Scents Company Information System
Record name S-Methyl 4-methylpentanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl 4-methylpentanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.837
Record name S-Methyl 4-methylpentanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/514/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

61122-71-2
Record name S-Methyl 4-methylpentanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61122-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 4-methylpentanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061122712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl 4-methylpentanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanethioic acid, 4-methyl-, S-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-METHYL 4-METHYLPENTANETHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011EVD3QYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Methyl 4-methylpentanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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